

# Gersizangitide: A Dual-Action Peptide Inhibiting Vascular Leakage and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

### Introduction

Gersizangitide (also known as AXT-107) is a novel 20-amino acid synthetic peptide derived from collagen IV that has demonstrated significant potential in the treatment of retinal vascular diseases characterized by vascular leakage and inflammation.[1][2] Its unique mechanism of action, which involves the simultaneous inhibition of Vascular Endothelial Growth Factor (VEGF) receptor signaling and the activation of the Tie2 pathway, positions it as a promising therapeutic candidate for conditions such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[3][4] This technical guide provides an in-depth overview of Gersizangitide's core mechanisms, supported by preclinical data, detailed experimental protocols, and visual representations of its signaling pathways.

## Mechanism of Action: A Dual Approach to Vascular Stabilization

**Gersizangitide** exerts its therapeutic effects through a sophisticated dual mechanism that targets two critical pathways involved in vascular homeostasis:

• Inhibition of VEGFR2 Signaling: **Gersizangitide** binds to integrins ανβ3 and α5β1, disrupting the formation of the VEGFR2-β3 complex.[5] This disruption leads to reduced phosphorylation of VEGFR2 upon VEGF stimulation, thereby inhibiting downstream signaling



cascades that promote vascular permeability and angiogenesis. Furthermore, **Gersizangitide** has been shown to increase the internalization, ubiquitination, and subsequent degradation of VEGFR2, leading to a reduction in total receptor levels on the cell surface.

Activation of Tie2 Signaling: In a distinct and equally important action, Gersizangitide's interaction with integrin α5β1 potentiates the activation of the Tie2 receptor by its ligand, Angiopoietin-2 (Ang2). Under pathological conditions, Ang2 typically acts as a Tie2 antagonist, promoting vascular instability. However, in the presence of Gersizangitide, Ang2 is converted into a potent Tie2 agonist. This leads to the phosphorylation of Tie2 and its downstream effector Akt, promoting vascular stability and reducing inflammation.

This dual action of inhibiting a key driver of vascular leakage (VEGF) while simultaneously activating a critical pathway for vascular stabilization (Tie2) offers a potentially more comprehensive therapeutic approach compared to monospecific anti-VEGF therapies.

## **Data Presentation: Preclinical Efficacy**

The following tables summarize the available quantitative data from preclinical studies evaluating the efficacy of **Gersizangitide** in models of vascular leakage and inflammation.

Table 1: Inhibition of Vascular Leakage in a Mouse Model of LPS-Induced Uveitis

| Treatment Group                     | Vitreous Albumin<br>Concentration<br>(mg/ml) | Percent Reduction vs. Control | Reference |
|-------------------------------------|----------------------------------------------|-------------------------------|-----------|
| PBS (Control)                       | 0.05 ± 0.02                                  | -                             |           |
| Gersizangitide (1 μg, intravitreal) | 0.03 ± 0.02                                  | 40%                           |           |

Data presented as mean ± standard deviation.

Table 2: Modulation of Inflammatory Receptors



| Target                    | Effect of<br>Gersizangitide | Model System       | Reference |
|---------------------------|-----------------------------|--------------------|-----------|
| TNF receptor 1 (TNFR1)    | Decreased levels            | Preclinical models |           |
| TNF receptor 2<br>(TNFR2) | No significant effect       | Preclinical models | _         |

#### Table 3: In Vitro Activity

| Assay                   | Cell Type                          | Treatment                              | Effect                                                  | Reference |
|-------------------------|------------------------------------|----------------------------------------|---------------------------------------------------------|-----------|
| Tie2<br>Phosphorylation | Microvascular<br>Endothelial Cells | Gersizangitide<br>(0-100 μM) +<br>Ang2 | Dose-dependent increase in Tie2 and Akt phosphorylation |           |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the evaluation of **Gersizangitide**'s efficacy.

## Evans Blue Assay for Retinal Vascular Permeability in a Mouse Model

This protocol is adapted from established methods for assessing vascular leakage in the eye.

Objective: To quantify the extent of blood-retinal barrier breakdown.

#### Materials:

- Gersizangitide (AXT-107)
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Evans blue dye (Sigma-Aldrich)



- Phosphate-buffered saline (PBS)
- Formamide (Sigma-Aldrich)
- Spectrophotometer
- Surgical microscope
- Microcentrifuge tubes
- Syringes and needles

#### Procedure:

- Animal Model: Utilize a relevant mouse model of retinal vascular leakage, such as LPSinduced uveitis or oxygen-induced retinopathy.
- Treatment: Administer Gersizangitide via intravitreal injection at the desired concentration (e.g., 1 μg in 1 μl). A control group should receive a vehicle (e.g., PBS) injection.
- Induction of Leakage: At a specified time point post-treatment, induce vascular leakage according to the model (e.g., intravitreal injection of LPS).
- Evans Blue Injection: Anesthetize the mice and inject a 2% solution of Evans blue dye in PBS intravenously via the tail vein (e.g., 45 mg/kg body weight). Allow the dye to circulate for a defined period (e.g., 2 hours).
- Perfusion: After circulation, perfuse the animals transcardially with PBS to remove intravascular dye.
- Tissue Harvest: Enucleate the eyes and carefully dissect the retinas under a surgical microscope.
- Dye Extraction: Place each retina in a microcentrifuge tube with formamide (e.g., 200 μl) and incubate at 70°C for 18 hours to extract the Evans blue dye.
- Quantification: Centrifuge the samples to pellet any tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.



 Data Analysis: Calculate the concentration of Evans blue in each sample using a standard curve. Normalize the data to the retinal weight.



Click to download full resolution via product page

Evans Blue Assay Experimental Workflow

## **ELISA for Inflammatory Cytokines in Retinal Tissue**

This protocol outlines a general method for quantifying cytokine levels in retinal tissue, which can be adapted for specific targets like TNF- $\alpha$  and IL-6.

Objective: To measure the concentration of pro-inflammatory cytokines in retinal tissue lysates.

#### Materials:

- Dissected retinal tissue
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Commercial ELISA kit for the target cytokine (e.g., mouse TNF-α ELISA kit)
- Microplate reader
- BCA protein assay kit

#### Procedure:

- Tissue Homogenization: Homogenize the dissected retinal tissue in ice-cold lysis buffer.
- Lysate Preparation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant (retinal lysate).



- Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading in the ELISA.
- ELISA Procedure:
  - Follow the manufacturer's instructions for the specific ELISA kit.
  - Typically, this involves coating a 96-well plate with a capture antibody specific for the target cytokine.
  - Add diluted retinal lysates and standards to the wells and incubate.
  - Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
  - After another wash, add the substrate solution, which will react with the enzyme to produce a colorimetric signal.
  - Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Generate a standard curve from the absorbance readings of the standards.
   Use this curve to calculate the concentration of the cytokine in each sample. Normalize the cytokine concentration to the total protein concentration of the lysate.



Click to download full resolution via product page

**ELISA for Retinal Cytokines Workflow** 



## **Signaling Pathways**

The following diagrams illustrate the molecular pathways through which **Gersizangitide** exerts its anti-vascular leakage and anti-inflammatory effects.

Gersizangitide's Dual Signaling Pathway Modulation



Click to download full resolution via product page



Gersizangitide's Inhibition of the NF-kB Inflammatory Pathway

#### **Conclusion and Future Directions**

**Gersizangitide** represents a significant advancement in the potential treatment of retinal vascular diseases. Its novel dual mechanism of action, targeting both the VEGF and Tie2 pathways, provides a multi-faceted approach to restoring vascular homeostasis. Preclinical data have demonstrated its efficacy in reducing vascular leakage and inflammation.

The ongoing DISCOVER Phase 1/2a clinical trial in patients with nAMD will provide crucial safety and bioactivity data in humans, with topline results anticipated in the second quarter of 2025. Future research should continue to explore the full therapeutic potential of **Gersizangitide**, including its long-term efficacy and safety profile, and its potential application in other vasoproliferative and inflammatory diseases. The unique properties of **Gersizangitide**, including its potential for extended duration of action, may offer a significant improvement over the current standard of care, reducing treatment burden for patients with chronic retinal conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. gersizangitide (AXT107) News LARVOL Sigma [sigma.larvol.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Opposing actions of angiopoietin-2 on Tie2 signaling and FOXO1 activation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gersizangitide (AXT107) | VEGFR2-β3 inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [Gersizangitide: A Dual-Action Peptide Inhibiting Vascular Leakage and Inflammation]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15186211#gersizangitide-s-role-in-inhibiting-vascular-leakage-and-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com